p-Hpea-eda

Description

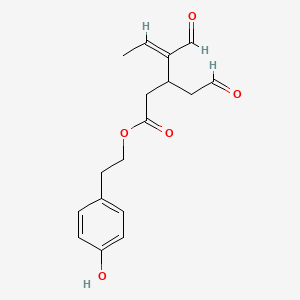

Structure

3D Structure

Properties

CAS No. |

151194-92-2 |

|---|---|

Molecular Formula |

C17H20O5 |

Molecular Weight |

304.34 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)ethyl (E)-4-formyl-3-(2-oxoethyl)hex-4-enoate |

InChI |

InChI=1S/C17H20O5/c1-2-14(12-19)15(7-9-18)11-17(21)22-10-8-13-3-5-16(20)6-4-13/h2-6,9,12,15,20H,7-8,10-11H2,1H3/b14-2- |

InChI Key |

VPOVFCBNUOUZGG-VVHNFQOZSA-N |

Isomeric SMILES |

C/C=C(/C=O)\C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |

Canonical SMILES |

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Biosynthesis and Formation Pathways

Environmental and Agronomic Factors Influencing Biosynthesis The concentration and profile of phenolic compounds in olive fruit, and consequently in the resulting olive oil, are significantly influenced by environmental and agronomic factorsipb.ptciheam.orgocl-journal.org. These factors affect the biosynthesis of the precursor secoiridoid glycosides in the olive tree. Key factors include the olive cultivar, the degree of fruit ripening, climatic conditions, soil type, and water management (irrigation)ipb.ptciheam.orgocl-journal.org. Different olive cultivars exhibit variations in their phenolic compositionciheam.orgocl-journal.org. The ripening stage of the olive fruit also impacts the concentration of phenolic compounds and the activity of enzymes like β-glucosidaseuniba.itresearchgate.net. Water availability, such as irrigation practices, can influence the content of phenolic compounds in olives and the resulting oilipb.ptmdpi.comresearchgate.net. For example, rainfed conditions have been associated with higher phenolic content in some cultivars compared to irrigated conditionsresearchgate.net.

Impact of Olive Cultivar

The concentration of p-HPEA-EDA in virgin olive oil is significantly influenced by the olive cultivar. worldolivecenter.comnih.gov Studies analyzing a wide range of cultivars have shown considerable variability in the levels of secoiridoid derivatives, including this compound. worldolivecenter.comnih.gov Some cultivars are naturally richer in this compound and oleacein (B104066) compared to others. worldolivecenter.comnih.gov For instance, the Koroneiki cultivar has been reported to have high levels of secoiridoids, including oleocanthal (B1677205) and oleacein. researchgate.net The genetic variability among cultivars is considered a main factor contributing to the differences in phenolic compound concentrations, assuming similar agronomic conditions and extraction protocols. worldolivecenter.com

Effect of Fruit Ripeness Stage

The ripeness stage of the olive fruit at harvest significantly impacts the concentration of this compound in the resulting oil. Generally, the amount of phenolic compounds, including secoiridoids like this compound, tends to decrease as the fruit ripens. mdpi.comresearchgate.netbstm.com.tr However, some studies indicate that while total phenol (B47542) amounts may decrease, compounds like 3,4-DHPEA-EDA and this compound might show an increase during certain ripening stages. bstm.com.tr A negative correlation has been observed between the ripening degree and the concentration of this compound in olive oil. mdpi.comresearchgate.net The activity of enzymes involved in phenolic catabolism can also be influenced by fruit development and ripening. researchgate.netfrontiersin.org

Correlation with Water Content and Stress Conditions

Water content in the olive fruit and the water status of the olive tree can influence the concentration of this compound. A stronger negative correlation has been found between oil secoiridoids, including this compound, and the pericarp water content. mdpi.comresearchgate.net It is hypothesized that a reduced water content in the pericarp might enhance the extractability of phenolic compounds into the oil phase. mdpi.com Water stress conditions, such as regulated deficit irrigation, have been shown to increase the content of secoiridoid derivatives like this compound and 3,4-DHPEA-EDA. frontiersin.orgtesisenred.net For example, in Arbequina olives, water stress during specific development stages resulted in higher levels of this compound and total secoiridoids. frontiersin.org

Processing Parameters Affecting Formation and Concentration

The mechanical extraction process of virgin olive oil involves several steps, including crushing, malaxation, and separation. These parameters significantly influence the formation and final concentration of this compound in the oil. olivesnz.org.nzciheam.org

Crushing System Modulations

The type of crushing system used can affect the phenolic composition of olive oil. olivesnz.org.nzciheam.orguniba.it Hammer mills, commonly used in modern facilities, exert a violent action that breaks olive cells, releasing oil droplets and activating enzymes. uniba.it Studies have shown that the crushing speed of hammer mills can influence the levels of phenolic compounds, with faster rotor speeds leading to increased quantitative values of total phenols, 3,4-DHPEA-EDA, and this compound. oliveoiltimes.comresearchgate.net This is potentially due to escalated cutting action releasing more phenolic compounds. oliveoiltimes.com Compared to traditional stone mills, metallic crushers (like hammer mills) can result in higher total phenol content in the oil. uniba.it The use of crushing systems that minimize seed degradation, such as blade or stoning crushers, can limit the release of oxidative enzymes and improve the concentration of hydrophilic phenols like this compound. ciheam.org

Malaxation Temperature and Time Optimization

Malaxation, the process of mixing the olive paste, is a critical step affecting phenolic compound extraction and formation. Both temperature and time of malaxation play significant roles. researchgate.netbstm.com.trolivesnz.org.nz Increasing malaxation temperature generally leads to an increase in the concentration of certain important phenols, including this compound. researchgate.netbstm.com.trolivesnz.org.nzmdpi.com For instance, studies have shown that this compound content increased with rising temperature during malaxation. olivesnz.org.nzmdpi.com However, high temperatures can also lead to the degradation of some phenolic compounds. researchgate.net The effect of malaxation time is less pronounced than temperature, but longer malaxation times can also influence phenolic profiles. bstm.com.tr Optimal conditions for maximizing secoiridoids like oleacein and oleocanthal have been suggested to involve lower malaxation times and higher temperatures, although a balance is needed to preserve volatile compounds. researchgate.net

Stone Removal Effects on Phenolic Fractions

The removal of olive stones before processing (destoning) has been shown to significantly impact the phenolic composition of virgin olive oil, often leading to an increase in secoiridoid derivatives such as this compound and 3,4-DHPEA-EDA. encyclopedia.pubnih.govnih.govmdpi.com The presence of crushed stone in the olive paste during malaxation can increase peroxidase activity, which may reduce phenolic concentration. nih.gov Oils obtained from destoned olive pastes generally contain higher amounts of secoiridoid derivatives compared to those processed with the stone. encyclopedia.pubnih.govnih.gov The effect of destoning can vary depending on the olive cultivar. encyclopedia.pubnih.gov

Molecular Mechanisms of Biological Activity

Anti-carcinogenic Mechanisms

The anti-carcinogenic potential of p-Hpea-eda is primarily attributed to its ability to interfere with signaling cascades that regulate cell proliferation, survival, and apoptosis in cancer cells. Investigations using colon cancer cell lines, such as HT-29, have provided significant insights into these mechanisms. This compound has been shown to inhibit cell viability and induce apoptosis in HT-29 colon cancer cells. oup.comoup.com This effect is mediated through the activation of AMPK and the inhibition of COX-2 expression. oup.comoup.com

AMPK is a crucial energy sensor within cells that plays a significant role in regulating cellular metabolism and growth. Activation of AMPK is increasingly recognized as a potential therapeutic strategy in cancer due to its ability to inhibit anabolic processes and promote catabolic pathways that can suppress tumor growth. oncotarget.comnih.govresearchgate.net this compound has been identified as an activator of AMPK. oup.comoup.comfrontiersin.orgnih.gov

A key mechanism by which this compound activates AMPK is through the induction of its phosphorylation. Studies in HT-29 colon cancer cells have demonstrated that this compound treatment leads to a dose- and time-dependent increase in the phosphorylation of AMPK. oup.com This phosphorylation is indicative of AMPK activation. The activation of AMPK by this compound is considered an important molecular target for its anti-cancer effects. oup.com

| Treatment with this compound | Effect on AMPK Phosphorylation (HT-29 cells) |

|---|---|

| Dose-dependent | Increased phosphorylation |

| Time-dependent | Increased phosphorylation |

Activated AMPK regulates various downstream targets, including Acetyl-CoA Carboxylase (ACC). ACC is an enzyme involved in fatty acid synthesis, and its activity is inhibited by AMPK phosphorylation. oncotarget.comnih.gov Research indicates that this compound, through AMPK activation, also increases the phosphorylation of ACC in HT-29 cells. oup.com This suggests that this compound influences lipid metabolism in cancer cells by modulating the AMPK-ACC pathway.

| Pathway Component | Effect of this compound Treatment (HT-29 cells) |

|---|---|

| AMPK Phosphorylation | Increased |

| ACC Phosphorylation | Increased |

Cyclooxygenase-2 (COX-2) is an enzyme often overexpressed in various cancers, contributing to inflammation, cell proliferation, and angiogenesis. nih.govnih.gov Modulation of COX-2 expression is a significant target in cancer prevention and therapy. This compound has been shown to modulate COX-2 expression. oup.comoup.comnih.govresearchgate.net

A crucial finding is that this compound suppresses the expression of COX-2 in HT-29 cells. oup.comoup.com This inhibition is mediated through the activation of AMPK. oup.com Studies have shown that as this compound increases AMPK phosphorylation, it concurrently reduces COX-2 levels. oup.com Furthermore, inhibiting or ablating AMPK in HT-29 cells has been shown to attenuate the reduction in COX-2 expression induced by this compound, highlighting the dependence of COX-2 modulation on AMPK activation. oup.com

| Treatment/Intervention | Effect on COX-2 Expression (HT-29 cells) | Link to AMPK Activation |

|---|---|---|

| This compound treatment | Reduced expression | Mediated via AMPK |

| AMPK inhibitor (Compound C) | Increased expression (even with this compound) | Blocks this compound effect |

| siRNA-AMPK transfection | Increased expression (even with this compound) | Blocks this compound effect |

The ability of this compound to activate AMPK and inhibit COX-2 expression contributes to its potential in suppressing tumorigenesis. oup.comoup.comresearchgate.net This molecular mechanism is linked to the observed inhibition of cell viability and induction of apoptosis in cancer cells. oup.comoup.com Furthermore, this compound has been shown to suppress the colony formation of HT-29 cells in soft agar (B569324), an indicator of reduced invasive potential. oup.comoup.com In vivo studies using a chorioallantoic membrane assay have also demonstrated that this compound inhibits the tumorigenicity of HT-29 cells. oup.comoup.com These findings collectively suggest that the targeted activation of AMPK and inhibition of COX-2 expression by this compound play a significant role in its chemopreventive and chemotherapeutic potential against colon cancer cells. oup.comoup.comresearchgate.net

Inhibition of COX-2 Expression via AMPK Activation

Activator Protein-1 (AP-1) Signaling Pathway Inhibition

The Activator Protein-1 (AP-1) transcription factor plays a crucial role in regulating gene expression involved in cell proliferation, differentiation, and apoptosis. nih.gov Aberrant AP-1 activity is frequently observed in various diseases, including cancer. oup.comoup.com Research indicates that this compound can modulate AP-1 signaling. oup.comoup.comresearchgate.netnih.gov

Downregulation of AP-1 Activity

Studies have demonstrated that this compound leads to a downregulation of AP-1 activity. This effect has been observed in cellular models stimulated with tumor promoters such as 12-O-tetradecanoylphorbol-13-acetate (TPA), which typically induces AP-1 activation. oup.comoup.comnih.gov The inhibition of AP-1 activation by this compound contributes to its observed biological effects. oup.comoup.comresearchgate.netnih.gov

Attenuation of ERK1/2 Phosphorylation

A key mechanism underlying the downregulation of AP-1 activity by this compound involves the attenuation of Extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation. oup.comoup.comresearchgate.netnih.govsci-hub.semdpi.com ERK1/2 are components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is upstream of AP-1 and is activated by various stimuli, including TPA. oup.comoup.comnih.gov this compound has been shown to significantly suppress TPA-induced phosphorylation of ERK1/2 in a dose-dependent manner in JB6 Cl41 cells. oup.comoup.com This inhibition of ERK1/2 phosphorylation subsequently leads to the observed decrease in AP-1 activation. oup.comoup.comresearchgate.netnih.gov

Table 1: Illustrative Effect of this compound on TPA-Induced ERK1/2 Phosphorylation and AP-1 Activity

| This compound Concentration | TPA Stimulation | ERK1/2 Phosphorylation Level (Relative to Control) | AP-1 Activity (Relative to Control) |

| Control (0 µg/ml) | No | Baseline | Baseline |

| Control (0 µg/ml) | Yes | Increased | Increased |

| Low Concentration | Yes | Attenuated | Reduced |

| Higher Concentration | Yes | Further Attenuated | Further Reduced |

Note: This table is illustrative, based on the description of dose-dependent inhibition presented in research findings. Actual numerical data would require access to original figures. oup.comoup.com

p53 Signaling Pathway Activation

The p53 tumor suppressor protein is a critical regulator of the cell cycle, apoptosis, and genomic stability. mdpi.com Activation of p53 can lead to cell cycle arrest or apoptosis, depending on the cellular context and the nature of the stimulus. mdpi.com Research indicates that this compound activates the p53 signaling pathway. oup.comoup.comnih.gov

Increased p53 Phosphorylation (Ser15)

A significant event in the activation of p53 is its phosphorylation at various sites, including Serine 15 (Ser15). mdpi.comrevvity.com Phosphorylation at Ser15 is crucial for stabilizing p53 and enhancing its activity by reducing its interaction with its negative regulator, MDM2. revvity.com Studies have shown that this compound treatment dramatically increases the phosphorylation of p53 at Ser15 in HT-29 cells. oup.comoup.comresearchgate.netadvancedhealing.com This increase in phosphorylation is observed in a dose- and time-dependent manner. oup.comoup.com

Table 2: Illustrative Effect of this compound on p53 Phosphorylation at Ser15

| This compound Concentration | Treatment Duration | p53 Phosphorylation (Ser15) Level (Relative to Control) |

| Control (0 µg/ml) | Various Time Points | Baseline |

| Low Concentration | Specific Time Point | Increased |

| Higher Concentration | Specific Time Point | Further Increased |

| Specific Concentration | Shorter Duration | Increased |

| Specific Concentration | Longer Duration | Further Increased |

Note: This table is illustrative, based on the description of dose- and time-dependent phosphorylation presented in research findings. Actual numerical data would require access to original figures. oup.comoup.com

Enhancement of p53 Transcriptional Activity

Beyond phosphorylation, this compound enhances the transcriptional activity of p53. oup.comoup.comnih.gov Activated p53 functions as a transcription factor, binding to specific response elements in the promoters of its target genes to regulate their expression. mdpi.com this compound has been shown to dose-dependently activate the activity of a p53-responsive luciferase reporter gene, indicating an increase in p53's ability to drive gene transcription. oup.com This enhancement of transcriptional activity is a key aspect of this compound's effect on the p53 pathway. oup.comoup.com

Regulation of p21WAF1 Gene Promoter Activity

One of the well-established target genes of p53 is the p21WAF1 gene (also known as CDKN1A), which encodes a cyclin-dependent kinase inhibitor that mediates cell cycle arrest. nih.govcore.ac.uk Research indicates that this compound increases the transcriptional activity of p53 specifically on the promoter of the p21WAF1 gene. oup.comoup.com Studies using a p21-luciferase reporter construct have shown that this compound activates p21WAF1 promoter activity. oup.comoup.com Furthermore, this activation is dependent on p53, as knockdown of p53 inhibits the p21WAF1 promoter activity induced by this compound. oup.comoup.com This suggests that this compound's effect on p21WAF1 expression is mediated through the activation of p53. oup.comoup.com

Table 3: Illustrative Effect of this compound on p21WAF1 Promoter Activity

| Treatment | p53 Status | p21WAF1 Promoter Activity (Relative to Control) |

| Control | Wild-type | Baseline |

| This compound Treatment | Wild-type | Increased |

| This compound Treatment | p53 Knockdown | Inhibited compared to this compound treatment with wild-type p53 |

Note: This table is illustrative, based on the description of p53-dependent activation of the p21WAF1 promoter presented in research findings. Actual numerical data would require access to original figures. oup.comoup.com

Apoptosis Induction in Malignant Cell Lines

This compound has been shown to induce apoptosis in various malignant cell lines, including human colon cancer HT-29 cells and human hepatocellular carcinoma cells. oup.comresearchgate.netoup.commdpi.comresearchgate.netagriculturejournals.czmdpi-res.com This induction of programmed cell death is a key mechanism by which this compound exerts its potential antitumor activity. oup.comresearchgate.net

Caspase-3 Activation and Cleavage

A significant molecular event in this compound-induced apoptosis is the activation and subsequent cleavage of caspase-3. oup.comresearchgate.netoup.comnih.gov Studies in HT-29 colon cancer cells have demonstrated that this compound treatment leads to increased levels of cleaved caspase-3. oup.comoup.com This activation is considered essential for the chemotherapeutic potential observed in these cells. researchgate.netoup.comnih.gov

Table 1: Effect of this compound on Cleaved Caspase-3 Levels in HT-29 Cells

| Treatment | Cleaved Caspase-3 Levels |

| Control | Low |

| This compound | Increased |

| This compound + AMPK inhibitor | Inhibited Activation |

| This compound + Caspase-3 inhibitor | Blocked Inhibition of Colony Formation researchgate.netoup.comnih.gov |

Note: Data is based on research findings indicating the effect of treatments on caspase-3 activation and related outcomes. Specific quantitative data may vary depending on experimental conditions.

Poly-ADP-ribose Polymerase (PARP) Cleavage

In conjunction with caspase-3 activation, this compound also induces the cleavage of Poly-ADP-ribose Polymerase (PARP). oup.comresearchgate.netoup.comnih.gov PARP is a nuclear enzyme that is cleaved by caspases during apoptosis, serving as a marker of this process. oup.comresearchgate.netoup.comnih.gov Research in HT-29 cells indicates that this compound treatment results in increased levels of cleaved PARP. oup.comoup.com This cleavage is also dependent on AMPK activation. oup.comoup.com

Table 2: Effect of this compound on Cleaved PARP Levels in HT-29 Cells

| Treatment | Cleaved PARP Levels |

| Control | Low |

| This compound | Increased |

| This compound + AMPK inhibitor | Inhibited Activation oup.comoup.com |

Note: Data is based on research findings indicating the effect of treatments on PARP cleavage.

DNA Fragmentation as an Apoptotic Marker

DNA fragmentation is a hallmark of the late stages of apoptosis. oup.comresearchgate.netoup.com Studies have shown that this compound treatment leads to DNA fragmentation in malignant cells, such as HT-29 colon cancer cells. oup.comresearchgate.netoup.com This fragmentation is a downstream effect of the activation of caspases, including caspase-3, and the cleavage of PARP. oup.comresearchgate.netoup.com The induction of DNA fragmentation further supports the role of this compound as an apoptosis-inducing agent in cancer cells. oup.comoup.com

Modulation of Bcl-2 Protein Levels

The Bcl-2 protein family plays a critical role in regulating apoptosis. semanticscholar.orgnih.gov Specifically, Bcl-2 is an anti-apoptotic protein. oup.comoup.comnih.gov Research has indicated that this compound can modulate the levels of Bcl-2. oup.comoup.comsemanticscholar.org In HT-29 cells, this compound treatment has been shown to decrease Bcl-2 levels. oup.comoup.com This reduction in the levels of an anti-apoptotic protein contributes to the pro-apoptotic effect of this compound. oup.comoup.com

Table 3: Effect of this compound on Bcl-2 Protein Levels in HT-29 Cells

| Treatment | Bcl-2 Protein Levels |

| Control | High |

| This compound | Decreased |

Note: Data is based on research findings indicating the effect of this compound on Bcl-2 protein levels.

Inhibition of Neoplastic Cell Transformation

Beyond inducing apoptosis, this compound has also demonstrated the ability to inhibit neoplastic cell transformation. oup.comresearchgate.netoup.comnih.govresearchgate.net This suggests a role for this compound in preventing the progression of normal cells to a cancerous state. oup.comoup.com

Suppression of TPA-Induced Cell Transformation

Tumor promoter-induced cell transformation is a common model for studying the early stages of carcinogenesis. oup.comoup.com 12-O-tetradecanoylphorbol-13-acetate (TPA) is a known tumor promoter that induces cell transformation in cell lines like JB6 Cl41 mouse epidermal cells. oup.comresearchgate.netoup.comnih.govresearchgate.net Studies have shown that this compound can significantly suppress TPA-induced cell transformation in JB6 Cl41 cells. oup.comresearchgate.netoup.comnih.govresearchgate.net This inhibitory effect is associated with the modulation of signaling pathways activated by TPA. oup.comoup.comresearchgate.net

Table 4: Effect of this compound on TPA-Induced Cell Transformation in JB6 Cl41 Cells

| Treatment | Cell Transformation |

| Control | Low |

| TPA | Induced |

| TPA + this compound | Suppressed |

Note: Data is based on research findings indicating the effect of this compound on TPA-induced cell transformation.

Suppression of Colony Formation in Soft Agar Assays

The ability of cancer cells to grow in an anchorage-independent manner, often assessed using soft agar colony formation assays, is a key indicator of their tumorigenic potential. Studies have shown that this compound can significantly suppress the colony formation of certain cancer cell lines in soft agar. For instance, this compound was found to inhibit the colony formation of HT-29 colon cancer cells in soft agar uni.lufda.govphenol-explorer.eu. This inhibition was observed when cells were treated with increasing doses of this compound (1, 2, 5, and 10 µg/ml) in a soft agar matrix and incubated for 10 days uni.lufda.gov. The suppression of colony formation by this compound in HT-29 cells was measured by both the number and size of the colonies uni.lufda.gov. Further research indicated that this inhibitory effect on colony formation could be blocked by the presence of an AMPK inhibitor (Compound C) or a caspase-3 inhibitor (Z-DEVD-FMK), suggesting that the activation of AMPK and caspase-3 are involved in the mechanism by which this compound suppresses colony formation uni.lufda.govphenol-explorer.eusemanticscholar.orgnih.gov. These findings suggest that this compound may inhibit the tumorigenicity of HT-29 cells, potentially through the activation of AMPK uni.lufda.gov.

Anti-inflammatory Mechanisms

This compound has demonstrated notable anti-inflammatory properties, with studies exploring its effects on key enzymes and mediators involved in the inflammatory response.

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Inhibition

A significant aspect of this compound's anti-inflammatory activity involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 zenodo.orgnih.gov. These enzymes play a crucial role in the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid nih.gov.

Comparison with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The inhibitory effect of this compound on COX enzymes has been compared to that of non-steroidal anti-inflammatory drugs (NSAIDs), which are well-known for their COX-inhibiting properties zenodo.orgnih.govresearchgate.net. Research indicates that this compound mirrors the action of NSAIDs like ibuprofen (B1674241) by targeting COX enzymes to reduce inflammation nih.gov. Studies have shown that the anti-inflammatory effects of this compound are comparable to those of ibuprofen, leading to its designation as a natural NSAID nih.govresearchgate.net. One study reported that this compound at a concentration of 25 µM could inhibit COX activity from 41% to 57%, which was suggested to be more effective than 25 µM of ibuprofen, which inhibited COX from 13% to 18% nih.gov.

Dose-Dependent Enzyme Activity Inhibition

The inhibition of COX-1 and COX-2 activities by this compound has been observed to be dose-dependent zenodo.orgnih.gov. This means that the extent of enzyme inhibition increases with increasing concentrations of this compound zenodo.org. Specifically, the activity of both enantiomers of this compound is responsible for this dose-dependent inhibition of COX-1 and COX-2 activities zenodo.org. Furthermore, this compound has been shown to downregulate the expression of COX-2 uni.lufda.govnih.govnih.gov. This downregulation of COX-2 expression by this compound in HT-29 cells was found to be associated with the activation of AMPK uni.lufda.gov.

Modulation of Inflammatory Mediators

Beyond enzyme inhibition, this compound also modulates the production of various inflammatory mediators.

Inhibition of Superoxide (B77818) Anion Production

Studies investigating the effects of olive oil phenols on inflammatory mediators in human monocytes have shown that this compound can significantly inhibit the production of superoxide anions (O2•−). In an in vitro experiment, human monocytes treated with 100 µM of this compound for 24 hours showed a significant inhibition of superoxide anion production by 36%. This suggests that this compound acts as a reactive oxygen species scavenger, with a notable scavenging capacity towards the superoxide anion radical.

Table 1: Inhibition of Superoxide Anion Production by Olive Oil Phenols in Human Monocytes

| Compound | Concentration (µM) | Inhibition of O₂⁻ Production (%) |

| Hydroxytyrosol | 100 | 40 |

| Tyrosol | 100 | 9 |

| Oleacein (B104066) | 100 | 25 |

| This compound | 100 | 36 |

Data derived from in vitro experiments with human monocytes treated for 24 hours.

Crosstalk with Innate Immune Receptors

The innate immune system serves as the body's first line of defense against pathogens and tissue damage. mdpi.com This involves the recognition of conserved molecular patterns through various receptors, including Toll-like receptors (TLRs) and NOD-like receptors (NLRs). researchgate.net Growing evidence suggests that dietary compounds, such as polyphenols found in olive oil, can modulate components of the innate immune response. nih.govuni-stuttgart.de this compound, as a significant phenolic component of extra virgin olive oil, has been investigated for its influence on these crucial immune pathways. researchgate.netmdpi.comnih.gov

Proposed Regulation of TLR4/NLRP3 Axis

Studies have explored the impact of this compound, often as a component of olive oil phenolic extracts, on the Toll-like receptor 4 (TLR4) and NOD-like receptor pyrin domain-containing-3 (NLRP3) signaling axis. This pathway is a critical mediator of the inflammatory response, particularly in the context of pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and damage-associated molecular patterns (DAMPs). researchgate.netmdpi.com

Research utilizing LPS-stimulated microglia cells, a model for neuroinflammation, has indicated that phenolic extracts containing this compound can attenuate the activation of the TLR4/NLRP3 signaling cascade. researchgate.netmdpi.comnih.gov This modulation has been shown to result in diminished levels of key inflammatory mediators. Specifically, studies have reported a reduction in the levels of TLR4 and nuclear factor-kappa B (NF-kB), a transcription factor downstream of TLR4 activation that plays a central role in the expression of pro-inflammatory genes. researchgate.netmdpi.comnih.gov

Furthermore, the NLRP3 inflammasome assembly and overactivation, triggered by the TLR4-mediated activation of NF-kB, were also found to be attenuated by the phenolic extract containing this compound. researchgate.netmdpi.com The activation of the NLRP3 inflammasome leads to the cleavage of pro-interleukin-1 beta (pro-IL-1β) into its mature, active form (IL-1β) via caspase-1. researchgate.netmdpi.com Consistent with the observed attenuation of the NLRP3 inflammasome, reduced production of IL-1β has been reported in these models. researchgate.netmdpi.comnih.gov

Beyond the effects observed in microglia, oleocanthal (B1677205) (this compound) has also been shown to inhibit the NLRP3 inflammasome in other contexts. adipogen.com Additionally, studies in chondrocytes have indicated that oleocanthal can block TLR4-dependent inducible nitric oxide synthase (iNOS) induction and TLR4 signaling, further highlighting its potential to modulate TLR4-mediated inflammatory responses. mdpi.com

These findings collectively propose that this compound, as a constituent of olive oil phenolic compounds, exerts anti-inflammatory effects, at least in part, through the regulation of the TLR4/NLRP3 axis. This involves influencing upstream receptor signaling (TLR4), downstream transcriptional activation (NF-kB), inflammasome assembly (NLRP3), and the subsequent production of pro-inflammatory cytokines (IL-1β).

Advanced Analytical Methodologies for Research

Extraction Techniques from Complex Matrices

Extracting p-Hpea-eda from complex matrices, such as biological samples, environmental specimens, or reaction mixtures, is a crucial initial step in its analysis. The choice of extraction technique depends heavily on the sample type, the concentration of this compound, and the required purity for subsequent analysis. Techniques commonly employed for compounds with similar properties include liquid-liquid extraction (LLE), solid phase extraction (SPE), and various micro-scaled extraction procedures. These methods aim to isolate the analyte of interest while removing interfering substances that could compromise chromatographic separation and detection.

Liquid-liquid extraction (LLE) is a fundamental technique used to partition an analyte between two immiscible solvent phases based on differential solubility. For a compound like this compound, with both polar (hydroxyl and amine groups) and relatively non-polar (phenyl ring) characteristics, careful selection of solvent systems is essential. Adjusting the pH of the aqueous phase can manipulate the ionization state of the amine groups, significantly impacting its partitioning behavior between the aqueous and organic layers. For instance, at lower pH, the amine groups would be protonated, increasing water solubility, while at higher pH, they would be neutral, favoring extraction into an organic phase. LLE can be effective for initial bulk extraction and cleanup of samples. pharmaffiliates.comnih.gov

Solid phase extraction (SPE) is a versatile technique that utilizes a solid stationary phase to selectively adsorb the analyte or impurities from a liquid sample. SPE offers advantages in terms of reduced solvent consumption and improved sample cleanup compared to LLE. stenutz.eu For this compound, various SPE sorbents could be employed. Reversed-phase sorbents (e.g., C18) would retain the compound based on hydrophobic interactions, while elution would be achieved with organic solvents. Mixed-mode SPE sorbents, incorporating both hydrophobic and ion-exchange functionalities, could be particularly useful given the amine groups in this compound, allowing for selective retention and elution based on a combination of hydrophobic and ionic interactions. stenutz.eu The specific SPE protocol, including conditioning, loading, washing, and elution steps, would need optimization based on the matrix and the properties of this compound.

Micro-scaled extraction techniques, such as solid phase microextraction (SPME) and liquid-phase microextraction (LPME), offer miniaturized alternatives for sample preparation. These techniques use very small amounts of solvent or sorbent material, leading to reduced waste generation and increased sensitivity through analyte preconcentration. pharmaffiliates.com SPME involves a fiber coated with an extractive phase that is exposed to the sample matrix (either directly or in the headspace) to adsorb analytes. LPME involves the use of a small volume of extraction solvent. These methods are particularly valuable for limited sample volumes or when high sensitivity is required. Their applicability to this compound would depend on optimizing the extractive phase chemistry to effectively capture the compound based on its specific functional groups and polarity.

Solid Phase Extraction (SPE) Protocols

Chromatographic Separation and Detection

Following extraction, chromatographic separation is necessary to resolve this compound from co-extracted matrix components and potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or semi-volatile compounds like this compound.

HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. For a molecule possessing both polar and non-polar characteristics, reversed-phase HPLC is typically the method of choice. This involves a hydrophobic stationary phase (commonly C18) and a mobile phase consisting of a mixture of water (often buffered) and an organic modifier (such as acetonitrile (B52724) or methanol). The separation is achieved by varying the mobile phase composition (gradient elution) to elute compounds based on their hydrophobicity. The pH of the mobile phase is critical for compounds with ionizable groups like the amines in this compound, as it affects their retention behavior on the stationary phase.

Diode Array Detection (DAD) is a common detection method used in conjunction with HPLC. DAD is a type of UV-Vis detector that can acquire full UV-Vis spectra across a range of wavelengths simultaneously as compounds elute from the column. The presence of the hydroxyphenyl group in the structure of this compound provides a chromophore that absorbs UV-Vis light, making it amenable to detection by DAD. DAD is valuable for identifying and quantifying this compound by monitoring its absorbance at a specific wavelength. Furthermore, by capturing the entire UV-Vis spectrum of eluting peaks, DAD allows for peak purity assessment, helping to confirm that the detected peak corresponds solely to this compound and is not a co-eluting impurity. Spectral matching against a reference spectrum of pure this compound can provide a high degree of confidence in peak identification.

Note: Specific research findings or detailed data tables pertaining directly to the extraction and HPLC-DAD analysis of the compound N-(2-(4-hydroxyphenyl)ethyl)ethylenediamine (this compound) were not found in the consulted literature. The methodologies discussed are based on established principles for analyzing compounds with similar chemical functionalities.

High-Performance Liquid Chromatography (HPLC)

Fluorescence Detection (FLD) Approaches

Fluorescence detection is a highly sensitive technique often used for compounds that intrinsically fluoresce or can be derivatized to become fluorescent. While specific published data detailing the intrinsic fluorescence properties or derivatization for FLD of N-(2-(4-hydroxyphenyl)ethyl)dopamine were not found in the reviewed literature, related compounds like dopamine (B1211576) exhibit fluorescence under certain conditions or when coupled with fluorescent probes. For instance, dopamine can be sensitively detected using label-free fluorescence methods employing nitrogen-doped graphene quantum dots, where the fluorescence intensity is quenched upon addition of dopamine researchgate.net. Another approach involves carbon dots/tyrosinase hybrids as fluorescent probes for dopamine detection, offering high sensitivity and a wide detection range researchgate.net. Fluorescent sensors based on mechanisms like Förster resonance energy transfer (FRET) have also been developed for neurotransmitter detection nih.gov. These examples suggest that N-(2-(4-hydroxyphenyl)ethyl)dopamine, possessing a phenolic hydroxyl group similar to dopamine, might have some intrinsic fluorescence or could be amenable to derivatization strategies to enable sensitive detection by FLD. However, specific research findings applying FLD directly to N-(2-(4-hydroxyphenyl)ethyl)dopamine are necessary for detailed method parameters and performance characteristics.

Hyphenated Techniques in Structural Elucidation and Quantification

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing robust tools for analyzing complex samples containing N-(2-(4-hydroxyphenyl)ethyl)dopamine.

HPLC-Mass Spectrometry (MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a widely used technique for the separation, identification, and quantification of polar and semi-polar compounds. This method is particularly valuable for analyzing molecules like N-(2-(4-hydroxyphenyl)ethyl)dopamine that may not be suitable for gas chromatography without derivatization. LC-MS/MS methods have been developed and validated for the quantification of dopamine and its metabolites in biological matrices, demonstrating high sensitivity, precision, and selectivity nih.govresearchgate.net. Related compounds with a N-(2-(4-hydroxyphenyl)ethyl) core structure have also been analyzed using HPLC-MS/MS chemijournal.com. The use of different ionization modes, such as positive electrospray ionization (ESI+), is common for this class of compounds researchgate.net. Multiple reaction monitoring (MRM) mode in tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity for targeted analysis nih.govresearchgate.net. While specific chromatographic conditions and mass spectral data (e.g., parent and fragment ions) for N-(2-(4-hydroxyphenyl)ethyl)dopamine were not extensively detailed in the reviewed literature, the successful application of HPLC-MS techniques to structurally similar compounds indicates its suitability for the analysis of N-(2-(4-hydroxyphenyl)ethyl)dopamine.

Table 1: Representative HPLC-MS Parameters for Related Compounds

| Compound (Type) | Column | Mobile Phase | Detection Mode | Notes | Source |

|---|---|---|---|---|---|

| Dopamine and metabolites | C18 reversed-phase | Acetonitrile and aqueous acetic acid | ESI+, MRM | Sensitive and specific for quantification in rat brain tissue. | researchgate.net |

| Dopamine, norepinephrine, serotonin | C18 reversed-phase | Various (e.g., acetonitrile/water) | ESI+, MRM or SRM | Methods for simultaneous measurement in biological samples. | nih.govjst.go.jp |

HPLC-Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

HPLC-NMR combines chromatographic separation with the powerful structural elucidation capabilities of NMR spectroscopy. This hyphenated technique allows for the acquisition of NMR spectra of separated components in a mixture, which is invaluable for confirming the structure of target compounds and identifying impurities or metabolites. Both 1D (e.g., ¹H NMR, ¹³C NMR) and 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be applied. While direct reports of HPLC-NMR analysis specifically for N-(2-(4-hydroxyphenyl)ethyl)dopamine were not found, NMR spectroscopy has been used to characterize related compounds. For example, ¹H and ¹³C NMR data have been reported for amide derivatives structurally related to N-(2-(4-hydroxyphenyl)ethyl)dopamine jst.go.jp. HPLC-SPE-NMR is a technique that allows trapping of eluting peaks from HPLC onto a solid-phase extraction cartridge before transferring to an NMR spectrometer, which can be useful for obtaining sufficient sample concentration for NMR analysis of separated components jst.go.jp. The application of HPLC-NMR would provide detailed structural information for N-(2-(4-hydroxyphenyl)ethyl)dopamine, confirming its identity and providing insights into its conformation and purity.

Gas Chromatography-Flame Ionization Detector (GC-FID)

Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is a sensitive technique for the analysis of volatile and semi-volatile organic compounds. FID is a universal detector that responds to most organic molecules. However, compounds with high polarity or low volatility, such as N-(2-(4-hydroxyphenyl)ethyl)dopamine, may require derivatization to increase their volatility before GC analysis. Common derivatization methods for polar compounds include silylation, acylation, or alkylation. While GC-FID is widely used for the quantitative analysis of various organic compounds, including some related to neurotransmitter metabolism after derivatization, specific applications of GC-FID for the analysis of N-(2-(4-hydroxyphenyl)ethyl)dopamine were not identified in the surveyed literature. GC-MS has been used in the analysis of dopamine sulfate (B86663) isomers after isolation, suggesting that GC-based methods are applicable to some dopamine-related structures, likely with appropriate sample preparation or derivatization ebi.ac.uk. The absence of specific GC-FID methods for underivatized N-(2-(4-hydroxyphenyl)ethyl)dopamine in the readily available literature may indicate that it is not the preferred method compared to techniques like HPLC-MS for this particular compound.

Spectroscopic Characterization Methods

Spectroscopic methods provide valuable information about the structural and electronic properties of N-(2-(4-hydroxyphenyl)ethyl)dopamine.

UV-Vis Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a quantitative technique that measures the absorption of UV or visible light by a substance. Compounds with chromophores, such as aromatic rings and phenolic hydroxyl groups present in N-(2-(4-hydroxyphenyl)ethyl)dopamine, absorb UV-Vis light. The UV-Vis spectrum provides information about the electronic transitions within the molecule, and the absorbance at a specific wavelength can be used for quantification following the Beer-Lambert Law. Dopamine itself exhibits UV-Vis absorption msu.eduresearchgate.netscience-softcon.de, and UV-Vis spectrophotometry has been employed for its determination, sometimes involving derivatization to form chromophoric products that can be measured in the visible region nih.govnih.gov. While specific UV-Vis absorption maxima and molar absorptivity values for N-(2-(4-hydroxyphenyl)ethyl)dopamine were not detailed in the reviewed literature, its structural similarity to dopamine suggests it would exhibit characteristic UV-Vis absorption, likely in the UV region due to the phenolic rings. This property could be exploited for its quantification in solutions, provided there are no significant interferences from other components in the matrix.

Table 2: UV-Vis Spectrophotometry of Related Compounds

| Compound | λmax (nm) | Notes | Source |

|---|

Quantification Approaches and Reference Standards

Quantification of this compound in research settings primarily relies on chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC), often coupled with various detectors such as Diode Array Detection (DAD), Fluorescence Detection (FLD), or Mass Spectrometry (MS). nih.govinnovhub-ssi.itgavinpublishers.comacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netcsic.esagriculturejournals.cz These methods allow for the separation and detection of this compound from other co-occurring compounds in the sample matrix. The accuracy of these quantification methods is significantly influenced by the availability and appropriate use of reference standards.

External Standard Methods for Individual Phenols

The external standard method is a widely used approach for the absolute quantification of individual phenolic compounds like this compound. This technique involves preparing a series of solutions of the pure target compound (this compound) at known concentrations to construct a calibration curve. The analytical signal (e.g., peak area or height in a chromatogram) produced by the analysis of these standard solutions is plotted against their corresponding concentrations. thermofisher.com Unknown concentrations of this compound in research samples are then determined by comparing their analytical signal to this established calibration curve.

For the quantification of this compound, researchers have utilized external standards, sometimes isolating the compound from olive oil due to limited commercial availability of pure standards. mdpi.comresearchgate.net Calibration curves for this compound have been developed across various concentration ranges, for instance, from 30 to 450 mg/L, to accommodate varying levels in different samples. mdpi.com

The efficiency of extraction procedures can impact the accuracy of external standard quantification. Studies have evaluated the recovery percentages of this compound during sample preparation. For example, one study using gallic acid as an external standard reported a recovery percentage of 76.9% for this compound. agriculturejournals.cz Another comparison of extraction methods for phenolic compounds in olive oil, including this compound, found that liquid-liquid extraction offered improved recovery compared to direct injection HPLC. nih.govacs.orgresearchgate.net

Relative Quantification Techniques

Relative quantification techniques are employed when the absolute amount of a compound is not required, or when specific standards are unavailable. This approach determines the amount of a target compound relative to another reference point, such as an internal standard or another compound within the sample. thermofisher.com

In the context of analyzing phenolic compounds in olive oil, including this compound, relative quantification is often applied, particularly for secoiridoid derivatives where individual commercial standards for all related forms may not be readily accessible. mdpi.comresearchgate.netmdpi.com In some instances, the concentrations of related compounds, such as p-HPEA-EA and its monoaldehydic isomers, are quantified and expressed as equivalents of this compound. mdpi.com This allows for a comparative assessment of the levels of structurally similar compounds.

Relative quantification using HPLC has been instrumental in studying the changes in this compound content under different processing or storage conditions. For example, relative quantification has been used to assess the effects of heating on the concentration of this compound in olive oil, expressing the results relative to the initial amounts present. researchgate.net

While not strictly a relative quantification of this compound itself, the use of internal standards, such as syringic acid, in conjunction with external standards like tyrosol for the quantification of phenolic compounds (including this compound), incorporates an element of relativity by accounting for variations introduced during sample preparation and analysis. csic.es

Research findings utilizing these quantification approaches have provided valuable data on the concentration of this compound in various olive oil samples. The content of this compound can vary significantly depending on factors such as olive cultivar and processing conditions. For instance, studies have reported this compound concentrations in ranges such as 2.07 to 3.54 mg/kg in different olive varieties mdpi.com, and from 2.93 to 28.11 mg/kg in others. innovhub-ssi.it In some cultivars, this compound has been found to represent a notable percentage of the total polyphenol content, ranging from 16% to 19%. mdpi.com

Here are some examples of quantitative data for this compound found in research:

| Olive Variety/Condition | This compound Concentration (mg/kg) | Reference |

| Chemlal EVOO | 3.54 | mdpi.com |

| Tefahi EVOO | 2.07 | mdpi.com |

| Istrian Olive Oils (range) | 2.93 - 28.11 | innovhub-ssi.it |

| Nocellara EVOO (% of total polyphenols) | 16% | mdpi.com |

| Biancolilla EVOO (% of total polyphenols) | 19% | mdpi.com |

These data, obtained through the application of both external standard and relative quantification methods, contribute to the understanding of this compound levels in different olive oils and the factors influencing its concentration.

Research Models and Experimental Designs

In Vitro Cell Culture Systems

In vitro cell culture systems are fundamental tools in studying the cellular and molecular effects of compounds like p-HPEA-EDA. These systems allow for controlled environments to investigate specific cellular processes such as proliferation, apoptosis, and inflammatory responses.

Mouse Epidermal Cells (e.g., JB6 Cl41) in Tumor Promotion Studies

JB6 Cl41 mouse epidermal cells are a widely used model for studying tumor promotion and neoplastic cell transformation induced by agents like 12-O-tetradecanoylphorbol-13-acetate (TPA) oup.com. Studies have shown that this compound exhibits a strong inhibitory effect on TPA-induced neoplastic cell transformation in JB6 Cl41 cells oup.comoup.com. This inhibition is associated with the downregulation of activator protein-1 (AP-1) activity, which is a key transcription factor involved in tumor promotion oup.comoup.com. Mechanistically, this compound has been shown to inhibit the TPA-induced phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p90 ribosomal S6 kinase (p90RSK) in these cells, leading to the inhibition of cell proliferation, AP-1 transactivation, and ultimately, cell transformation promoted by TPA oup.commdpi.comoup.com.

Human Colon Cancer Cells (e.g., HT-29) in Apoptosis and Growth Inhibition

Human colon cancer cell lines, such as HT-29, are employed to investigate the effects of this compound on cancer cell viability, growth inhibition, and the induction of apoptosis oup.commdpi.com. Research indicates that this compound significantly inhibits the viability and suppresses the expression of cyclooxygenase-2 (COX-2) in HT-29 cells oup.comoup.com. This effect is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK) oup.commdpi.comoup.com. Activation of AMPK by this compound in HT-29 cells leads to the depletion of intracellular adenosine (B11128) triphosphate oup.comoup.com. Furthermore, this compound induces apoptosis in HT-29 cells, characterized by the activation of caspase-3 and poly-adenosine diphosphate-ribose polymerase (PARP), phosphorylation of p53 (Ser15), and DNA fragmentation oup.commdpi.comoup.com. The ability of this compound to suppress colony formation of HT-29 cells in soft agar (B569324) further highlights its potential in inhibiting the invasive potential of these cancer cells oup.comoup.com. Studies using inhibitors like Compound C (an AMPK inhibitor) and Z-DEVD-FMK (a caspase-3 inhibitor) have demonstrated that these pathways are crucial for the inhibitory effects of this compound on HT-29 colony formation oup.comoup.com.

| Effect Observed | Mechanism/Pathway Involved |

| Inhibition of cell viability | Activation of AMPK, Inhibition of COX-2 expression |

| Induction of apoptosis | Activation of caspase-3 and PARP, p53 (Ser15) phosphorylation, DNA fragmentation |

| Suppression of colony formation | Mediated by AMPK activation and caspase-3 activity |

Microglial Cell Lines (e.g., BV-2) in Neuroinflammation Research

Microglial cell lines, such as BV-2, are utilized as in vitro models to study neuroinflammation, a process implicated in various neurodegenerative diseases mdpi.comresearchgate.net. Research has explored the anti-inflammatory potential of olive oil phenolic compounds, including this compound, in LPS-stimulated BV-2 microglial cells mdpi.comresearchgate.net. Studies have shown that phenolic extracts from olive oil containing this compound can prevent microglia cell death and attenuate the activation of inflammatory signaling pathways like the toll-like receptor 4 (TLR4)/NOD-like receptor pyrin domain-containing-3 (NLRP3) axis induced by LPS mdpi.comresearchgate.net. This includes diminished levels of TLR4 and NF-kB, as well as reduced production of the NLRP3 inflammasome and interleukin-1β (IL-1β) mdpi.comresearchgate.net. One study noted that a specific compound (compound 9, which the context suggests is related to olive oil phenolics) markedly suppressed the transcriptional levels of inflammation-associated elements like TNF-α, IL-1β, IL-6, iNOS, and COX-2 in LPS-stimulated BV-2 cells researcher.life.

In Vivo Preclinical Models

In vivo preclinical models are essential for evaluating the effects of compounds in a more complex biological system, providing insights into their potential efficacy and systemic effects.

Chicken Embryo Chorioallantoic Membrane (CAM) Assay for Tumorigenicity

The chicken embryo chorioallantoic membrane (CAM) assay is an in vivo model used to assess the tumorigenicity and anti-angiogenic potential of cancer cells and compounds oup.comresearchgate.net. This assay involves implanting cancer cells onto the CAM of a developing chicken embryo and observing tumor growth and angiogenesis. Studies utilizing the CAM assay with HT-29 cells have demonstrated that this compound inhibits tumorigenicity oup.comresearchgate.net. This inhibition is potentially linked to AMPK activation researchgate.net. The CAM assay provides in vivo evidence supporting the anti-tumor potential of this compound observed in in vitro studies oup.comresearchgate.net.

Experimental Design and Statistical Analysis in Phytochemical Research

Phytochemical research involving compounds like this compound employs rigorous experimental designs and statistical analysis to ensure the validity and reliability of findings. Studies investigating the phenolic composition of olive oil and its derivatives often utilize techniques such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) for identification and quantification of compounds scirp.orgscirp.orgnih.gov. Experimental designs may involve treating cell lines or animal models with varying concentrations of this compound or extracts containing it and comparing the outcomes to untreated controls or groups treated with reference compounds oup.comresearchgate.netmdpi.com.

Statistical analysis commonly involves methods such as one-way ANOVA followed by post hoc tests (e.g., Tukey's HSD or Fisher's least significant difference test) to determine statistically significant differences between experimental groups mdpi.comscirp.orgmdpi.com. Data are typically reported as mean ± standard deviation (SD), and a significance level of p < 0.05 is often used to indicate statistical significance mdpi.comscirp.org. In studies analyzing the correlation between different variables, such as phenolic content and oxidative stability, Pearson correlations may be performed mdpi.com. For complex datasets, statistical software packages like GraphPad Prism or Statgraphics may be utilized scirp.orgtdx.cat.

Response Surface Methodology in Process Optimization

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques widely used for developing, improving, and optimizing processes. reliasoft.comnih.gov In the context of this compound, RSM has been applied to understand and optimize the conditions under which this compound is extracted or preserved, particularly in olive oil production. researchgate.netmdpi.com

RSM helps experimenters identify the settings for factors that result in an optimum response, such as maximizing the yield or concentration of a target compound like this compound. reliasoft.comnih.gov This methodology involves examining the relationship between a response variable (e.g., this compound content) and several independent variables (e.g., malaxation temperature, time, or milling conditions). researchgate.netreliasoft.com Regression models are typically employed to analyze this relationship. reliasoft.com

Studies utilizing RSM have investigated the impact of various parameters during olive oil processing on the final concentration of this compound. For instance, malaxation conditions, including temperature and time, have been explored using RSM to optimize the phenolic profile of olive oil, including the content of this compound. researchgate.net An interaction between temperature and time during malaxation has been observed to influence this compound content. researchgate.net

An example of RSM application involved studying the effects of malaxation time and temperature on the concentration of secoiridoid derivatives, including this compound, in virgin olive oil. researchgate.netnih.gov While increasing malaxation time generally decreased the concentrations of other secoiridoid aglycones, it could increase the content of oleocanthal (B1677205) (this compound) and oleacein (B104066). nih.gov Malaxation under vacuum also led to an increase in phenolic contents compared to standard atmospheric pressure conditions. nih.gov

Another study using RSM focused on optimizing the extraction of phenolic compounds, including this compound, from different olive cultivars under varying conditions such as irrigation management, milling sieve size, and malaxation temperature and time. researchgate.net For the Koroneiki cultivar, factors that maximized phenolic compounds, including oleocanthal (this compound), were identified as rainfed crops, a mill with a 4.5 mm sieve, and malaxation at 40 °C for 30 minutes. researchgate.net

Correlation Analyses between Compound Content and Biological Activities

Correlation analyses are frequently used to investigate the relationship between the concentration of this compound in a sample and its observed biological activities. frontiersin.orgmdpi.comnih.gov These analyses help to determine the extent to which the level of this compound is associated with specific effects.

Studies have shown significant correlations between the content of this compound and certain sensory attributes of olive oil, such as pungency. ocl-journal.orgfrontiersin.orgnih.gov this compound is considered a primary contributor to the pungent sensation perceived in the back of the tongue when consuming EVOO. ocl-journal.orgmdpi.com

Beyond sensory properties, correlation analyses have explored the link between this compound content and biological effects, such as antioxidant and anti-inflammatory activities. frontiersin.orgmdpi.comnih.gov For example, p-HPEA has been shown to be positively correlated with both 3,4-DHPEA-EDA and this compound, as well as with antioxidant activity measured by assays like ABTS. mdpi.com This suggests a potential interplay between these compounds and their collective contribution to antioxidant capacity. mdpi.com

Furthermore, research has investigated the correlation between this compound content and effects on cancer cells. Studies have indicated that the antiproliferative and pro-apoptotic effects observed in some experiments might be linked to the presence of this compound and 3,4-DHPEA-EDA, which are often the main phenolic components in relevant extracts. mdpi.comnih.gov While the concentration of these compounds in extracts might be lower than the levels of pure compounds needed for a significant effect, synergy between different phenols is considered likely. mdpi.comnih.gov

Correlation analyses have also been used in olive breeding programs to understand the relationship between the phenolic profile of different olive selections and their potential quality implications. frontiersin.org A high content of this compound in breeding selections has been correlated with important quality attributes, including pungency and potential anti-inflammatory properties. frontiersin.org

Interactions and Synergistic Effects with Other Olive Phenols

Co-occurrence with 3,4-DHPEA-EDA (Oleacein)

p-Hpea-eda and 3,4-DHPEA-EDA are consistently identified as two of the major secoiridoid derivatives present in virgin olive oil. worldolivecenter.commdpi.commdpi.comnih.govoliveoiltimes.comopenagrar.de Both are dialdehydic forms resulting from the decarboxylation of ligstroside and oleuropein (B1677263) aglycones. worldolivecenter.commdpi.com Their concentrations in olive oil can exhibit considerable variability influenced by factors such as olive cultivar, geographical origin, climate, and processing techniques. worldolivecenter.comopenagrar.desemanticscholar.org For instance, analyses of different olive cultivars have shown distinct phenolic profiles, with some varieties being notably richer in both oleocanthal (B1677205) and oleacein (B104066). worldolivecenter.com The ripening stage of the olive fruit also impacts the concentrations of these compounds; both 3,4-DHPEA-EDA and this compound have shown a negative correlation with the water content in the fruit during ripening, and their rates of reduction can vary between cultivars. nih.gov

Data illustrating the co-occurrence and varying concentrations of 3,4-DHPEA-EDA and this compound in different olive oil cultivars highlights their simultaneous presence and the influence of genetic factors on their abundance. For example, a study comparing the phenolic composition of monovarietal Dolce di Rossano and Roggianella EVOOs found both compounds in significant amounts, with Roggianella EVOO exhibiting higher concentrations of 3,4-DHPEA-EDA compared to Dolce di Rossano. semanticscholar.org

| Cultivar | 3,4-DHPEA-EDA (µg/g) | This compound (µg/g) |

| Dolce di Rossano | 48.54 | Not specified |

| Roggianella | 136.91 | Not specified |

*Note: While the study reported higher amounts of 3,4-DHPEA-EDA in Roggianella, specific comparative values for this compound between these two cultivars were not explicitly provided in the available snippet, although both were quantified. semanticscholar.org Other studies confirm the co-occurrence and quantification of both compounds across various cultivars. worldolivecenter.comzenodo.orgnih.govresearchgate.net

Combined Effects within Virgin Olive Oil Extracts

Virgin olive oil extracts, which contain a complex mixture of phenolic compounds including this compound and 3,4-DHPEA-EDA, have been shown to exert various biological effects. nih.govmdpi.com Research indicates that the antiproliferative and pro-apoptotic activities observed in studies using olive oil extracts on cancer cell lines are closely related to the specific phenolic composition of these extracts. nih.govmdpi.com Both this compound and 3,4-DHPEA-EDA have been identified as key contributors to these effects. nih.govmdpi.com

Contribution to Overall Biological Activities of Olive Oil

This compound is a significant contributor to the recognized healthy properties of virgin olive oil. worldolivecenter.comresearchgate.netoup.comffhdj.comnih.gov It is known for its role in inhibiting tumor promoter-induced cell transformation and suppressing the expression of cyclooxygenase-2 (COX-2) by activating AMP-activated protein kinase (AMPK) in specific cancer cell lines, suggesting a potential chemopreventive role. researchgate.netoup.comffhdj.comnih.gov

Beyond its potential health benefits, this compound is also a key compound responsible for the distinctive sensory characteristic of pungency or a burning sensation often perceived at the back of the throat when tasting virgin olive oil. mdpi.commdpi.commdpi.comoliveoiltimes.com This sensory attribute is correlated with its ability to inhibit COX-1 and COX-2 enzymes, an activity that has been likened to that of the non-steroidal anti-inflammatory drug ibuprofen (B1674241). worldolivecenter.commdpi.commdpi.com Along with other secoiridoids such as 3,4-DHPEA-EDA, this compound contributes to the antioxidant capacity of olive oil, which is crucial for its stability and health benefits. worldolivecenter.commdpi.commdpi.comnih.gov While 3,4-DHPEA-EDA is often highlighted for its potent antioxidant activity, this compound plays a vital role in both the biological activities and the characteristic sensory profile that defines high-quality virgin olive oil. mdpi.comnih.govmdpi.commdpi.com

Advanced Research Perspectives

Elucidation of Comprehensive Molecular Targets

Research into p-HPEA-EDA has identified several key molecular targets that mediate its biological effects. A prominent target is adenosine (B11128) monophosphate-activated protein kinase (AMPK), which is activated by this compound. oup.comoup.comresearchgate.netnih.gov This activation is implicated in the compound's ability to inhibit carcinogenesis, particularly in colon cancer cells. oup.comoup.comresearchgate.net Another significant target is cyclooxygenase-2 (COX-2), whose expression is downregulated by this compound through the activation of AMPK. oup.comoup.comresearchgate.net

Beyond AMPK and COX-2, studies have indicated that this compound influences other molecular players involved in cell proliferation, survival, and apoptosis. These include the inhibition of the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p90RSK. oup.comoup.com this compound also affects the activity of activator protein-1 (AP-1), leading to the suppression of its transactivation. oup.comoup.com Furthermore, research highlights the compound's impact on the apoptotic machinery, inducing the cleavage of caspase-3 and poly-adenosine diphosphate-ribose polymerase (PARP), increasing p53 phosphorylation, and decreasing Bcl-2 levels. oup.comoup.com

Additional potential molecular targets explored in the literature include the mammalian target of rapamycin (B549165) (mTOR) and proteins involved in lysosomal membrane permeabilization (LPM). nih.govunex.es These findings collectively suggest that this compound exerts its effects through interaction with a diverse set of molecular targets.

| Molecular Target | Observed Effect | Biological Outcome |

| AMPK | Activation | Downregulation of COX-2, Apoptosis Induction oup.comoup.com |

| COX-2 | Downregulation (via AMPK activation) | Inhibition of Tumorigenicity oup.comoup.com |

| ERK1/2, p90RSK | Inhibition of Phosphorylation | Inhibition of Cell Proliferation and Transformation oup.comoup.com |

| AP-1 | Inhibition of Transactivation | Inhibition of Cell Proliferation and Transformation oup.comoup.com |

| Caspase-3, PARP | Cleavage Induction | Apoptosis oup.comoup.com |

| p53 | Increased Phosphorylation | Apoptosis oup.comoup.com |

| Bcl-2 | Decreased Levels | Apoptosis oup.comoup.com |

| mTOR | Inhibition of Enzymatic Activity (Potential) | Antiproliferative activity unex.es |

| Lysosomal Membrane | Induction of Permeabilization (Potential) | Cancer Cell Death nih.gov |

Investigation of Signal Transduction Pathway Interplay

The biological activities of this compound are mediated through intricate interplay within various signal transduction pathways. A central mechanism involves the activation of the AMPK pathway. Upon activation, AMPK influences downstream targets, notably leading to the suppression of COX-2 expression. oup.comoup.comresearchgate.net This AMPK-mediated regulation of COX-2 is considered a key contributor to the chemopreventive and chemotherapeutic potential of this compound, particularly against colon cancer cells. oup.comoup.com

Furthermore, this compound has been shown to interfere with the mitogen-activated protein kinase (MAPK) pathway by inhibiting the phosphorylation of ERK1/2 and p90RSK. oup.comoup.com This disruption of MAPK signaling contributes to the inhibition of AP-1 transactivation, ultimately suppressing tumor promoter-induced cell proliferation and transformation. oup.comoup.com

The interplay between AMPK and the apoptotic signaling cascade is also crucial. Activation of AMPK by this compound leads to the phosphorylation of p53, which in turn promotes apoptosis. oup.comoup.com The induction of caspase-3 and PARP cleavage, key events in the execution phase of apoptosis, are also linked to the activation of AMPK by this compound. oup.comoup.com Studies using AMPK inhibitors have confirmed that the pro-apoptotic effects of this compound are significantly attenuated when AMPK activity is blocked, highlighting the critical role of this pathway in mediating the compound's effects. oup.comoup.com

Beyond these, research suggests potential interplay with other pathways, including the HGF/c-Met pathway and the STAT3 signaling pathway, in the context of oleocanthal's anticancer mechanisms. unex.es

Integration of Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics)

The application of multi-omics approaches is increasingly recognized for providing a comprehensive understanding of the complex biological effects of compounds like this compound. While extensive integrated multi-omics studies specifically focused on the detailed mechanisms of this compound in human systems are still an evolving area, various omics-like technologies have been employed in related research.

Metabolomics, particularly using techniques like LC-MS/MS and GC-MS, has been widely applied for the identification and characterization of this compound and other phenolic compounds in olive oil. nih.govworldolivecenter.commdpi.commdpi.comub.eduopenagrar.denih.gov These studies contribute to understanding the presence and variability of this compound in different olive cultivars and harvesting conditions. nih.govmdpi.com Metabolomic profiling has also been used to identify chemical markers in olive oil, where this compound is a significant component. openagrar.de

Transcriptomic analysis, examining gene expression profiles, has been utilized in studies involving extracts containing this compound. For instance, research on olive mill waste extract, which contains this compound, has investigated its effects on gene expression in Escherichia coli, revealing regulated genes involved in various cellular processes, including those related to chemotaxis and cell envelope components. nih.gov While this provides insights into transcriptional responses, further research is needed to integrate transcriptomics, proteomics, and metabolomics to build a holistic picture of how this compound modulates biological systems at multiple molecular levels in relevant model systems. The use of advanced data processing and chemometric tools in conjunction with high-resolution mass spectrometry is highlighted as a means for comprehensive data mining and analysis in food authenticity assessment, a concept applicable to the study of bioactive compounds like this compound. researchgate.net

Development of Standardized Research Protocols for Compound Isolation and Characterization

The accurate study of this compound necessitates reliable and reproducible methods for its isolation and characterization from natural sources, primarily olive oil and olive leaves. Various research groups have developed and employed protocols for this purpose.

Common isolation techniques involve liquid-liquid extraction using solvent mixtures such as hexane (B92381) and methanol (B129727) or methanol and water. mdpi.comopenagrar.de Sonication and evaporation under reduced pressure are often used in the extraction process. mdpi.com Subsequent purification steps may involve preparative chromatography. mdpi.comresearchgate.net

Characterization and quantification of this compound are typically performed using advanced analytical techniques. High-performance liquid chromatography (HPLC) and Ultra-high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) are widely used for the separation, identification, and quantification of this compound in complex matrices like olive oil. worldolivecenter.commdpi.commdpi.com Gas chromatography-mass spectrometry (GC-MS) has also been employed. mdpi.comnih.gov These methods often involve specific chromatographic columns and mobile phases, with detection commonly performed using UV-Vis or mass spectrometry. worldolivecenter.commdpi.comopenagrar.de

While these methods are established and reported in the literature, the development of truly standardized research protocols that are universally adopted across all research laboratories remains an ongoing effort. Standardization would facilitate the comparison of results across different studies and enhance the reliability of research findings on this compound. Efforts towards this involve detailed reporting of methodologies, validation of analytical techniques, and potentially the development of certified reference materials.

Q & A

Basic Research Questions

Q. What are the standard protocols for quantifying p-HPEA-EDA in olive oil extracts, and how do methodological variations affect reproducibility?

- Methodological Answer : Quantification typically involves HPLC-DAD or LC-MS, with extraction protocols standardized to minimize oxidation (e.g., nitrogen atmosphere, low-temperature storage). Key variables include solvent polarity (e.g., methanol/water ratios) and column selection (C18 vs. phenyl-hexyl phases). Inconsistent malaxation times during olive paste preparation can introduce variability, as β-glucosidase activity directly impacts this compound yields . Calibration curves using purified standards are critical for accuracy, with inter-laboratory validation recommended to address reproducibility challenges.

Q. How does this compound’s stability vary under different storage conditions, and what analytical controls are necessary?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH) with periodic sampling. Use UPLC-QTOF-MS to monitor degradation products like hydroxytyrosol. Control for light exposure by using amber vials and antioxidant additives (e.g., BHT). Data should be analyzed using first-order kinetics models to predict shelf-life .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on malaxation time’s impact on this compound yields?

- Methodological Answer : Contradictions arise from differences in olive cultivars (e.g., Picual vs. Arbequina), malaxation oxygen exposure, and enzyme kinetics. To resolve this:

Conduct controlled experiments with headspace oxygen monitoring.

Compare β-glucosidase activity across cultivars using spectrophotometric assays (e.g., p-nitrophenyl glucoside hydrolysis).

Apply multivariate regression to isolate the effects of malaxation time vs. oxidative degradation .

- Example Data :

| Cultivar | Malaxation Time (min) | This compound (mg/kg) | β-Glucosidase Activity (U/g) |

|---|---|---|---|

| Picual | 30 | 220 ± 15 | 4.2 ± 0.3 |

| Arbequina | 45 | 185 ± 20 | 3.1 ± 0.2 |

Q. What experimental designs are optimal for studying this compound’s interaction with gut microbiota in vitro?

- Methodological Answer :

Use a simulated human gut microbiome (SHIME model) with anaerobic chambers.

Dose this compound at physiologically relevant concentrations (0.1–10 µM).

Perform 16S rRNA sequencing and LC-MS metabolomics to track microbial diversity and metabolite production (e.g., phenylacetic acids).

Include negative controls (no substrate) and positive controls (known prebiotics) .

Q. How can researchers address confounding variables when correlating this compound intake with cardiovascular biomarkers in cohort studies?

- Methodological Answer :

- Design : Stratify cohorts by baseline LDL levels, dietary polyphenol intake, and genetic polymorphisms (e.g., CYP450 enzymes).

- Analysis : Use propensity score matching to control for confounders. Validate this compound exposure via urinary tyrosol sulfate quantification .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for analyzing nonlinear dose-response relationships of this compound in cell culture models?

- Methodological Answer : Apply a four-parameter logistic model (e.g.,

y = bottom + (top − bottom)/(1 + (EC50/x)^HillSlope)) to fit dose-response curves. Use Akaike’s Information Criterion (AIC) to compare linear vs. nonlinear models. Report 95% confidence intervals for EC50 values .

Q. How should researchers handle outliers in this compound datasets from field studies with heterogeneous olive samples?

- Methodological Answer :

Predefine outlier criteria (e.g., values ±3 SD from the mean).

Use robust statistical methods (e.g., Tukey’s fences, median absolute deviation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products